molecular formula C19H18FN3O2 B14787779 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide

Cat. No.: B14787779
M. Wt: 339.4 g/mol
InChI Key: VMLSXFMXUNVCSK-UHFFFAOYSA-N
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Description

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide is a compound belonging to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond. This compound is known for targeting mitogen-activated protein kinase 14 (MAPK14), making it significant in various biochemical pathways .

Preparation Methods

The synthesis of 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Coupling Reactions: The final step involves coupling the indole, fluoro, and morpholine moieties using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide .

Scientific Research Applications

3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3-Fluoro-N-1H-indol-5-YL-5-morpholin-4-ylbenzamide involves the inhibition of mitogen-activated protein kinase 14 (MAPK14). This kinase plays a crucial role in cellular responses to stress and inflammation. By inhibiting MAPK14, the compound can modulate various signaling pathways, leading to reduced inflammation and potentially inhibiting cancer cell proliferation .

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-fluoro-N-(1H-indol-5-yl)-5-morpholin-4-ylbenzamide

InChI

InChI=1S/C19H18FN3O2/c20-15-9-14(11-17(12-15)23-5-7-25-8-6-23)19(24)22-16-1-2-18-13(10-16)3-4-21-18/h1-4,9-12,21H,5-8H2,(H,22,24)

InChI Key

VMLSXFMXUNVCSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC=C4)F

Origin of Product

United States

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